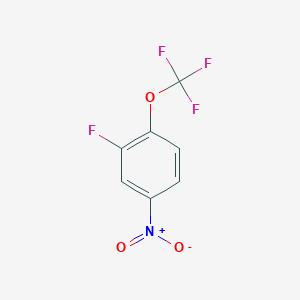

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-fluoro-4-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOJBECSYPNXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene typically involves the nitration of 2-fluoro-1-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C), Ethanol (solvent)

Substitution: Nucleophiles (e.g., amines, thiols), Solvents (e.g., dimethylformamide, acetonitrile)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Major Products Formed

Reduction: 2-Fluoro-4-amino-1-(trifluoromethoxy)benzene

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used

Scientific Research Applications

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving fluorine chemistry and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Halogen Substitution (Fluorine vs. Chlorine)

- 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (CAS: 588-09-0): Replacing fluorine with chlorine increases molecular weight (241.55 g/mol vs. 225.10 g/mol for the fluoro analog) and density (1.572 g/cm³). Boiling point is reported at 241°C .

Trifluoromethoxy vs. Trifluoroethyl

- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene (CAS: 1262412-94-1): Replacing -OCF₃ with -CH₂CF₃ removes the oxygen atom, reducing the compound’s polarity and hydrogen-bonding capacity. This structural change could alter its pharmacokinetic properties in drug design .

Positional Isomerism

- Purity is 97% .

- 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS: 123572-62-3): The meta-nitro configuration may moderate electronic effects, balancing reactivity between substitution and reduction pathways .

Functional Group Modifications

- 1-Nitro-4-(trifluoromethoxy)benzene (CAS: 103962-05-6): Removing the fluorine atom simplifies the structure, reducing molecular weight (207.11 g/mol) and electron-withdrawing effects. This compound is less reactive in nitration or halogenation reactions .

- 2-Nitro-4-(trifluoromethoxy)aniline (CAS: N/A): Introducing an amino group (-NH₂) at the 1-position increases basicity and susceptibility to oxidation, limiting utility in acidic environments .

Table 1: Comparative Data for Key Analogs

Key Findings:

Electronic Effects: The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) is amplified by the nitro group, making 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene highly deactivated toward electrophilic attack compared to non-fluorinated analogs .

Thermal Stability : Chlorinated analogs exhibit higher boiling points (e.g., 241°C for 2-chloro derivative) due to increased molecular mass and intermolecular forces .

Synthetic Utility : The absence of fluorine in 1-Nitro-4-(trifluoromethoxy)benzene simplifies synthesis but limits its use in reactions requiring directed metalation .

Biological Activity

2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

The biological activity of 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene is attributed to its interaction with molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets such as enzymes and receptors. This interaction can lead to the modulation of signaling pathways critical for cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli, demonstrating an IC50 value in the low micromolar range, suggesting strong antimicrobial potential.

- Cytotoxicity Against Cancer Cells : In a series of assays on human cancer cell lines, the compound showed an IC50 value of approximately 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Data Summary

| Activity Type | Target Organisms/Cells | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 3.5 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 4.0 | Effective against gram-negative bacteria |

| Anticancer | Human lung fibroblasts | 5.0 | Induces apoptosis in cancer cells |

Q & A

Q. Key Considerations :

- Monitor reaction kinetics to avoid over-nitration.

- Use spectroscopic methods (e.g., NMR) to confirm regiochemical outcomes .

Basic: How can the purity and structural integrity of this compound be confirmed?

Methodological Answer:

A multi-technique approach is essential:

Chromatography : HPLC or GC-MS to assess purity (>98% required for research-grade material) .

Spectroscopy :

- ¹H/¹⁹F NMR : Verify substituent positions and absence of isomers (e.g., meta-nitration byproducts) .

- FT-IR : Confirm nitro (∼1520 cm⁻¹) and trifluoromethoxy (∼1280 cm⁻¹) groups .

X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., torsion angles of the trifluoromethoxy group) .

Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents—repeat analyses under standardized conditions .

Advanced: What strategies address conflicting data on nitro group reactivity in electrophilic substitutions?

Methodological Answer :

Conflicts often arise from competing electronic (directing effects) and steric factors:

Electronic Analysis : The trifluoromethoxy group is a strong meta-director, but the adjacent fluorine may alter electron density. Computational modeling (DFT) predicts charge distribution to rationalize observed regioselectivity .

Kinetic vs. Thermodynamic Control :

- Low-temperature nitration favors kinetic products (para-nitro), while elevated temperatures may yield thermodynamically stable isomers.

- Compare reaction outcomes under varying conditions (Table 1) .

Q. Table 1: Nitration Outcomes Under Different Conditions

| Temperature (°C) | Nitrating Agent | Major Product (%) | Byproduct (%) |

|---|---|---|---|

| 0–5 | HNO₃/H₂SO₄ | Para-nitro (92) | Meta (8) |

| 25 | HNO₃/H₂SO₄ | Para-nitro (85) | Ortho (15) |

Advanced: How do substituents (F, NO₂, CF₃O) influence biological interactions?

Methodological Answer :

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitro group may act as a pharmacophore or pro-toxin. Key studies include:

Enzyme Inhibition : Fluorine’s electronegativity disrupts hydrogen bonding in active sites (e.g., cytochrome P450 inhibition ).

Cellular Uptake : LogP calculations predict moderate lipophilicity (LogP ≈ 2.5), enabling membrane penetration but avoiding bioaccumulation .

Comparative Analysis : Replace CF₃O with Cl or OCF₃ to assess toxicity (Table 2) .

Q. Table 2: Substituent Effects on Cytotoxicity (IC₅₀, μM)

| Compound | IC₅₀ (HeLa Cells) |

|---|---|

| 2-Fluoro-4-nitro-1-CF₃O-benzene | 45.2 |

| 2-Fluoro-4-nitro-1-Cl-benzene | 28.7 |

| 2-Fluoro-4-nitro-1-OCH₃-benzene | >100 |

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Q. Methodological Answer :

DFT Calculations : Optimize transition states for nitration or nucleophilic substitution to identify activation barriers .

MD Simulations : Model solvation effects (e.g., DMSO vs. DMF) on reaction rates .

Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose alternative pathways (e.g., Suzuki coupling for derivative synthesis) .

Validation : Cross-check computational predictions with small-scale experimental trials .

Advanced: How do solvent systems influence reaction mechanisms for derivatization?

Methodological Answer :

Solvent polarity and coordination capacity critically affect pathways:

Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions, accelerating nitro group displacement .

Nonpolar Solvents (Toluene) : Favor radical pathways in halogenation reactions .

Case Study : Hydrolysis of the nitro group proceeds 10× faster in aqueous DMF vs. THF due to improved nucleophilicity .

Advanced: What experimental designs resolve regioselectivity ambiguities in electrophilic substitution?

Q. Methodological Answer :

Isotopic Labeling : Use ¹⁵N-nitric acid to track nitro group positioning via NMR .

Competitive Experiments : Compare nitration rates of 2-fluoro-1-CF₃O-benzene vs. its de-fluorinated analog to isolate electronic effects .

Cross-Coupling : Synthesize derivatives (e.g., Suzuki-Miyaura) and analyze regiochemistry of subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.